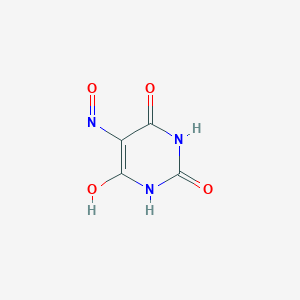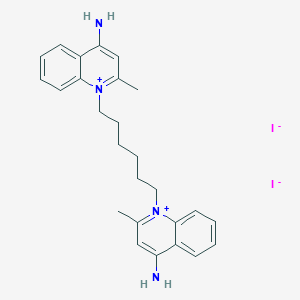
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a chemical compound that belongs to the class of quaternary ammonium salts. It is commonly referred to as 'bisquaternary ammonium salt' or 'bisQAS.' This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It is also thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division.
Effets Biochimiques Et Physiologiques
Studies have shown that '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has low toxicity and does not affect normal human cells. It has been found to have potent antibacterial and antifungal activity against various strains of bacteria and fungi. In cancer cell lines, it has shown significant inhibition of cell growth and induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium).' One area of interest is its use in combination with other antibacterial and antifungal agents to enhance their efficacy. Another potential direction is its use in developing new cancer treatments that target specific types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a promising compound that has shown potential applications in medicinal chemistry, biochemistry, and pharmacology. Its broad-spectrum antibacterial and antifungal activity and low toxicity make it an attractive candidate for further research and development. With further studies, this compound could potentially lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' involves the reaction of 4-amino-2-methylquinoline with hexamethylene dibromide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous or organic solvent, and the product is obtained as a white crystalline solid after purification.
Applications De Recherche Scientifique
'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is medicinal chemistry, where it has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
Propriétés
Numéro CAS |
125093-38-1 |
|---|---|
Nom du produit |
1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) |
Formule moléculaire |
C26H32N4+2 |
Poids moléculaire |
654.4 g/mol |
Nom IUPAC |
1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H |
Clé InChI |
LINDRLLQNAMAOH-UHFFFAOYSA-P |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] |
Synonymes |
1,1'-hexamethylenebis(4-amino-2-methylquinolinium) 1,1-HECA HECA iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



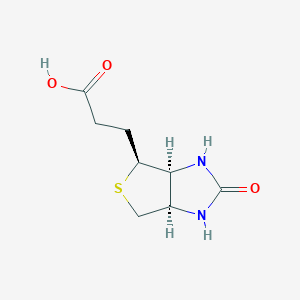
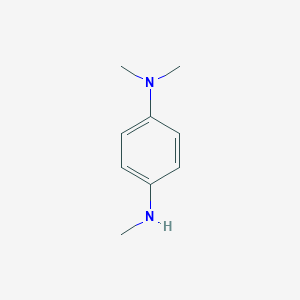
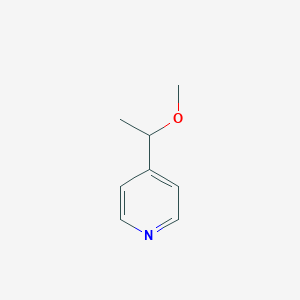
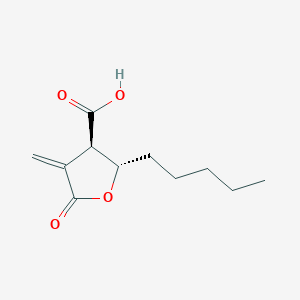
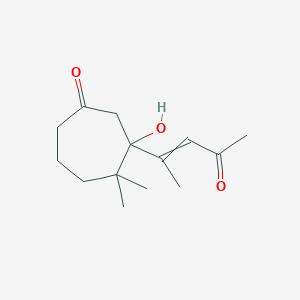
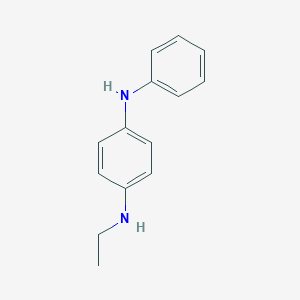
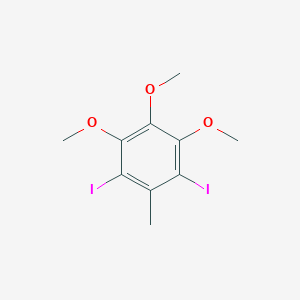
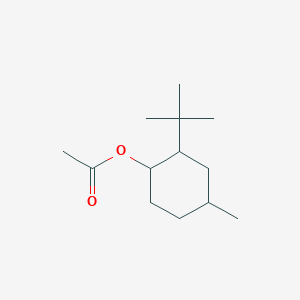
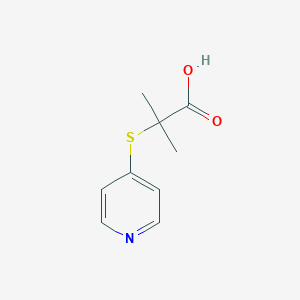

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
